molecular formula C10H9BrN2O2 B2674575 methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate CAS No. 2090253-59-9

methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate

Cat. No.: B2674575
CAS No.: 2090253-59-9
M. Wt: 269.098
InChI Key: XOGSCYXAIONAHR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 2nd position, and a carboxylate ester group at the 3rd position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate typically involves the bromination of 2-methylindazole followed by esterification. One common method starts with 2-methylindazole, which is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The brominated product is then subjected to esterification using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Substitution: Products like 4-azido-2-methyl-2H-indazole-3-carboxylate.

    Reduction: Methyl 4-bromo-2-methyl-2H-indazole-3-methanol.

    Oxidation: 4-bromo-2-methyl-2H-indazole-3-carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the ester group can enhance its binding affinity and selectivity towards certain biological targets, influencing pathways involved in cell proliferation, apoptosis, or microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-methyl-2H-indazole-3-carboxylate
  • Methyl 4-fluoro-2-methyl-2H-indazole-3-carboxylate
  • Methyl 4-iodo-2-methyl-2H-indazole-3-carboxylate

Uniqueness

Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s ability to participate in various chemical reactions and its interaction with biological targets .

Properties

IUPAC Name

methyl 4-bromo-2-methylindazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-9(10(14)15-2)8-6(11)4-3-5-7(8)12-13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGSCYXAIONAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C(=N1)C=CC=C2Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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